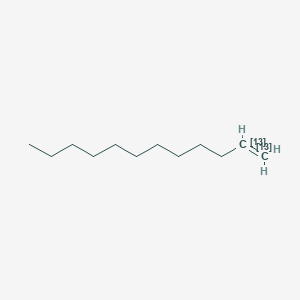

1-Dodecene-1,2-13C2

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

(1,2-13C2)dodec-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24/c1-3-5-7-9-11-12-10-8-6-4-2/h3H,1,4-12H2,2H3/i1+1,3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRSBERNSMYQZNG-ZKDXJZICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC[13CH]=[13CH2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50584002 | |

| Record name | (1,2-~13~C_2_)Dodec-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198332-88-6 | |

| Record name | (1,2-~13~C_2_)Dodec-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 198332-88-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Role of 1-Dodecene-1,2-¹³C₂ in Advanced Scientific Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Dodecene-1,2-¹³C₂ is a stable isotope-labeled synthetic olefin, a form of 1-dodecene (B91753) where the first and second carbon atoms are replaced with the heavy isotope of carbon, ¹³C. This isotopic labeling makes it an invaluable tool in various scientific disciplines, particularly in analytical chemistry and metabolic research. Its primary applications are as a tracer and an internal standard for highly sensitive and accurate quantitative analyses using techniques such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS). The presence of the ¹³C isotopes allows for its clear differentiation from its naturally occurring, unlabeled counterpart, enabling precise tracking and quantification. This guide provides an in-depth overview of the applications of 1-Dodecene-1,2-¹³C₂, including experimental protocols and the metabolic context of its unlabeled analogue.

Core Applications

The primary utility of 1-Dodecene-1,2-¹³C₂ stems from its nature as a stable isotope-labeled compound. This allows it to be used in two main capacities:

-

Internal Standard: In quantitative analytical chemistry, an internal standard is a compound added in a constant amount to samples, the blank, and calibration standards. 1-Dodecene-1,2-¹³C₂ is an ideal internal standard for the quantification of 1-dodecene and other similar volatile organic compounds (VOCs). Because it is chemically identical to the analyte but has a different mass, it can be used to correct for the loss of analyte during sample preparation and analysis, as well as for variations in instrument response.[1][2]

-

Tracer in Metabolic Studies: As a ¹³C-labeled molecule, 1-Dodecene-1,2-¹³C₂ can be introduced into biological or environmental systems to trace the metabolic fate of 1-dodecene. By tracking the incorporation of the ¹³C label into various metabolites, researchers can elucidate metabolic pathways, determine rates of metabolic flux, and understand the biotransformation of this long-chain alkene. This is particularly relevant in fields like environmental science, to study the biodegradation of petrochemicals, and in toxicology, to understand the metabolic processing of ingested or inhaled hydrocarbons.

Experimental Protocols

Protocol: Quantification of 1-Dodecene in an Aqueous Sample using 1-Dodecene-1,2-¹³C₂ as an Internal Standard by GC-MS

This protocol provides a representative method for the quantification of 1-dodecene in a water sample, for instance, in an environmental study of water contamination.

1. Materials and Reagents:

-

1-Dodecene-1,2-¹³C₂ solution (e.g., 100 µg/mL in methanol)

-

Unlabeled 1-dodecene standard solutions for calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL in methanol)

-

High-purity water (LC-MS grade)

-

Hexane (B92381) (pesticide residue grade)

-

Sodium chloride (analytical grade, baked at 450°C for 4 hours)

-

2 mL GC vials with PTFE-lined septa

-

Micropipettes

2. Sample Preparation:

-

To a 10 mL water sample in a 20 mL glass vial, add a known amount of the 1-Dodecene-1,2-¹³C₂ internal standard solution (e.g., 50 µL of a 10 µg/mL solution to achieve a final concentration of 50 ng/mL).

-

Prepare a set of calibration standards by spiking high-purity water with known concentrations of unlabeled 1-dodecene and the same amount of the internal standard as the samples.

-

Add 2 g of sodium chloride to each sample and standard to increase the ionic strength of the aqueous phase and enhance the extraction of 1-dodecene into the organic solvent.

-

Add 2 mL of hexane to each vial.

-

Cap the vials and vortex for 2 minutes to ensure thorough mixing and extraction of the analyte and internal standard into the hexane layer.

-

Allow the layers to separate for 10 minutes.

-

Carefully transfer 1 mL of the upper hexane layer to a 2 mL GC vial for analysis.

3. GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Injection Port: Splitless mode, 250°C

-

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

-

Oven Program: Initial temperature of 40°C, hold for 2 minutes, ramp to 200°C at 10°C/min, then ramp to 280°C at 20°C/min, hold for 2 minutes.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Ions for 1-Dodecene (analyte): m/z 168 (molecular ion), 84, 70

-

Ions for 1-Dodecene-1,2-¹³C₂ (internal standard): m/z 170 (molecular ion), 86, 72

-

-

4. Data Analysis:

-

Integrate the peak areas for the selected ions for both the analyte and the internal standard.

-

Calculate the response factor (RF) for each calibration standard using the formula: RF = (Areaanalyte / Concentrationanalyte) / (AreaIS / ConcentrationIS)

-

Calculate the average RF from the calibration standards.

-

Calculate the concentration of 1-dodecene in the samples using the formula: Concentrationanalyte = (Areaanalyte / AreaIS) * (ConcentrationIS / Average RF)

Data Presentation

The following table represents hypothetical data from a quantitative analysis of 1-dodecene in three water samples using the protocol described above.

| Sample ID | Analyte Peak Area (m/z 168) | Internal Standard Peak Area (m/z 170) | Calculated Concentration (ng/mL) |

| Water Sample 1 | 85,674 | 198,543 | 21.6 |

| Water Sample 2 | 15,321 | 201,345 | 3.8 |

| Water Sample 3 | 210,987 | 195,678 | 54.1 |

This table presents illustrative data for demonstration purposes.

Metabolic and Signaling Pathways

While 1-Dodecene-1,2-¹³C₂ is primarily used for tracing and quantification, understanding the metabolic fate and signaling effects of its unlabeled counterpart, 1-dodecene, is crucial for interpreting the results of tracer studies.

Metabolic Fate of 1-Dodecene

1-Dodecene, as a long-chain alkene, can be metabolized by various organisms. In mammals, it can be oxidized to form fatty acids, which can then enter beta-oxidation for energy production or be incorporated into complex lipids. In microorganisms, monooxygenase enzymes often initiate the biodegradation of such hydrocarbons.

Signaling Pathways of Long-Chain Fatty Acids

The metabolic products of 1-dodecene, such as long-chain fatty acids, can act as signaling molecules. They can activate G-protein coupled receptors (GPCRs) on the cell surface, such as Free Fatty Acid Receptor 1 (FFAR1) and FFAR4 (also known as GPR40 and GPR120, respectively). Activation of these receptors can trigger various downstream signaling cascades that regulate processes like insulin (B600854) secretion, inflammation, and cellular metabolism.

Conclusion

1-Dodecene-1,2-¹³C₂ is a powerful and versatile tool for researchers in analytical chemistry, environmental science, and metabolic research. Its primary use as an internal standard enables highly accurate quantification of its unlabeled counterpart and similar compounds. As a metabolic tracer, it provides a means to investigate the biotransformation and metabolic fate of long-chain alkenes. While direct studies detailing extensive applications of this specific isotopologue are not widespread in public literature, the principles of its use are well-established and analogous to other ¹³C-labeled compounds. The provided protocols and pathway diagrams serve as a foundational guide for the application of 1-Dodecene-1,2-¹³C₂ and the interpretation of the biological context of its metabolic products.

References

physical properties of 1-Dodecene-1,2-13C2

An in-depth technical guide to the physical properties and applications of 1-Dodecene-1,2-¹³C₂ is presented below, tailored for researchers, scientists, and drug development professionals.

Introduction

1-Dodecene-1,2-¹³C₂ is a stable isotope-labeled version of 1-Dodecene, an alpha-olefin.[1] Stable isotope labeling involves the substitution of an atom with its heavy isotope, in this case, replacing two ¹²C atoms with ¹³C atoms at the first and second positions of the dodecene chain. This labeling provides a powerful tool for tracing the molecule through biological or chemical systems without altering its fundamental chemical reactivity.[2][3] Such compounds are invaluable in metabolic research, pharmacokinetic studies, and as internal standards for quantitative analysis by mass spectrometry or NMR.[2][3][4]

Physical Properties

The physical properties of alkenes are largely determined by their molecular size, with boiling points and densities increasing with the number of carbon atoms.[5][6] Alkenes are nonpolar compounds, making them insoluble in water but soluble in nonpolar organic solvents.[5][6][7] The following table summarizes the key physical properties of unlabeled 1-Dodecene.

Table 1: Physical Properties of 1-Dodecene (CAS No: 112-41-4)

| Property | Value | Notes and References |

| Molecular Formula | C₁₂H₂₄ | [1][8] |

| Molecular Weight | 168.32 g/mol | For 1-Dodecene-1,2-¹³C₂, this value is approx. 170.32 g/mol .[8] |

| Appearance | Clear, colorless liquid | [1][8][9] |

| Odor | Mild, pleasant odor | [1][8] |

| Density | 0.758 g/mL at 20 °C | [10] |

| Boiling Point | 213-216 °C (at 760 mmHg) | [10][11] |

| Melting Point | -35 °C | [1][10] |

| Flash Point | 77 °C (171 °F) (Closed Cup) | [1][9] |

| Solubility | Insoluble in water; Soluble in ethanol, ether, acetone. | [1][8][11] |

| Vapor Pressure | 0.2 mm Hg at 20 °C | [10] |

| Refractive Index | 1.429-1.430 at 20 °C | [8][10] |

Experimental Protocols for Property Determination

Standard methodologies for determining the physical properties of a liquid compound like 1-Dodecene-1,2-¹³C₂ are well-established.

-

Boiling Point Determination: The boiling point can be determined using a distillation apparatus. The liquid is heated in a flask, and the temperature at which the vapor and liquid phases are in equilibrium at a given pressure is recorded as the boiling point. For small quantities, a micro-boiling point apparatus can be used.

-

Melting Point Determination: As the melting point is well below room temperature (-35 °C), a cryostat or a specialized low-temperature melting point apparatus is required. The sample is cooled until it solidifies and then slowly warmed, and the temperature at which it transitions from solid to liquid is recorded.

-

Density Measurement: The density can be measured using a pycnometer (specific gravity bottle) or a digital density meter. This involves accurately measuring the mass of a known volume of the liquid at a controlled temperature (e.g., 20 °C).

-

Solubility Assessment: Qualitative solubility is determined by adding a small amount of the substance to a solvent (e.g., water, ethanol) and observing whether it dissolves. Quantitative solubility can be determined by creating a saturated solution, separating the undissolved solute, and measuring the concentration of the solute in the solution via techniques like gas chromatography.

Application in Research: A Hypothetical Workflow

The primary utility of 1-Dodecene-1,2-¹³C₂ is as a tracer to elucidate metabolic pathways or to serve as an internal standard for quantification. For instance, it could be used to study the metabolic fate of alpha-olefins in a biological system, such as a cell culture or an animal model.

The following diagram illustrates a typical experimental workflow for a metabolomics study using this labeled compound.

References

- 1. 1-Dodecene - Wikipedia [en.wikipedia.org]

- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CK12-Foundation [flexbooks.ck12.org]

- 6. w3schools.blog [w3schools.blog]

- 7. Physical Properties of Alkenes [softschools.com]

- 8. 1-Dodecene | C12H24 | CID 8183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. cpchem.com [cpchem.com]

- 10. 1-Dodecene [chembk.com]

- 11. scent.vn [scent.vn]

An In-depth Technical Guide to CAS Number 198332-88-6: 1-Dodecene-1,2-¹³C₂

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, safety, and applications of the stable isotope-labeled compound 1-Dodecene-1,2-¹³C₂, registered under CAS number 198332-88-6. This document is intended for professionals in research and development who utilize isotopically labeled compounds for quantitative analysis.

Introduction

1-Dodecene-1,2-¹³C₂ is the isotopically labeled form of 1-dodecene, an alpha-olefin. In this specific isotopologue, the two carbon atoms of the vinyl group are replaced with the stable, heavier isotope of carbon, ¹³C. This substitution results in a molecule that is chemically identical to its unlabeled counterpart but has a molecular weight that is two mass units greater. This mass difference is the key to its primary application as an internal standard in quantitative analysis, particularly in mass spectrometry-based techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The use of stable isotope-labeled internal standards is considered the gold standard in quantitative analytical chemistry, as they can accurately correct for variations in sample preparation, extraction efficiency, and instrument response.

Physicochemical Properties

The physicochemical properties of 1-Dodecene-1,2-¹³C₂ are essentially identical to those of unlabeled 1-dodecene, with the exception of its molecular weight. The following tables summarize the key properties.

Table 1: Properties of 1-Dodecene-1,2-¹³C₂ (CAS: 198332-88-6)

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀(¹³C)₂H₂₄ | |

| Molecular Weight | 170.30 g/mol | |

| Isotopic Purity | 99 atom % ¹³C | |

| Mass Shift | M+2 |

Table 2: Properties of 1-Dodecene (CAS: 112-41-4)

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₂₄ | |

| Molecular Weight | 168.32 g/mol | |

| Appearance | Colorless liquid | |

| Odor | Mild, pleasant | |

| Density | 0.758 g/mL at 20 °C | |

| Melting Point | -35 °C | |

| Boiling Point | 214-216 °C | |

| Flash Point | 77 °C (171 °F) | |

| Solubility | Insoluble in water; soluble in ethanol, ether, acetone. | |

| Refractive Index (n20/D) | 1.429 |

Safety Information

As a stable, non-radioactive isotopologue, the primary hazards associated with 1-Dodecene-1,2-¹³C₂ are dictated by the chemical properties of 1-dodecene. It is a combustible liquid and can cause skin and eye irritation. Aspiration may be fatal if swallowed and enters the airways.

Table 3: Hazard and Safety Information for 1-Dodecene

| Hazard Information | Details | Reference(s) |

| Signal Word | Danger | |

| Hazard Statements | H227: Combustible liquidH304: May be fatal if swallowed and enters airwaysH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationH410: Very toxic to aquatic life with long lasting effects | |

| Precautionary Statements | P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking.P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P28 |

An In-depth Technical Guide to the Synthesis of ¹³C Labeled 1-Dodecene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic methodologies for preparing ¹³C labeled 1-dodecene (B91753), a crucial isotopically labeled compound for metabolic tracing, drug development, and environmental studies. This document details experimental protocols, summarizes key quantitative data, and provides visual representations of the synthetic pathways.

Introduction

1-Dodecene is a twelve-carbon alpha-olefin of significant interest in various chemical industries. The site-specific incorporation of a stable ¹³C isotope into the 1-dodecene molecule allows researchers to track its metabolic fate and understand complex biochemical pathways. This guide focuses on two principal and versatile methods for the synthesis of ¹³C labeled 1-dodecene: the Wittig reaction and the Grignard reaction. These methods offer regioselective control over the placement of the ¹³C label at either the C1 or C2 position of the alkene.

Synthetic Methodologies

Two primary retrosynthetic approaches for the synthesis of ¹³C labeled 1-dodecene are outlined below, focusing on the strategic placement of the carbon-13 isotope.

Caption: Retrosynthetic analysis of ¹³C labeled 1-dodecene.

Wittig Reaction

The Wittig reaction is a powerful and widely used method for the stereoselective synthesis of alkenes from aldehydes or ketones and phosphonium (B103445) ylides.[1][2][3] This methodology allows for the precise placement of the ¹³C label by utilizing either a ¹³C-labeled phosphonium ylide or a ¹³C-labeled aldehyde.

This approach involves the reaction of undecanal with a ¹³C-labeled methylide, generated in situ from [¹³C]methyltriphenylphosphonium iodide.

Caption: Synthesis of [1-¹³C]-1-dodecene via the Wittig reaction.

Experimental Protocol:

Part A: Preparation of [¹³C]Methyltriphenylphosphonium Iodide

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., argon), dissolve triphenylphosphine (1.1 eq.) in anhydrous toluene.

-

Add [¹³C]methyl iodide (1.0 eq., >99% ¹³C enrichment) to the solution.

-

Heat the reaction mixture to reflux for 24 hours, during which a white precipitate of the phosphonium salt will form.

-

Cool the mixture to room temperature and collect the precipitate by vacuum filtration.

-

Wash the solid with cold diethyl ether and dry under vacuum to yield [¹³C]methyltriphenylphosphonium iodide.

Part B: Wittig Olefination

-

Suspend [¹³C]methyltriphenylphosphonium iodide (1.2 eq.) in anhydrous tetrahydrofuran (B95107) (THF) in a flame-dried, two-necked round-bottom flask under an inert atmosphere.

-

Cool the suspension to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (1.1 eq.) in hexanes dropwise. The formation of the orange-red ylide will be observed.

-

Stir the mixture at -78 °C for 1 hour.

-

Add a solution of undecanal (1.0 eq.) in anhydrous THF dropwise to the ylide solution at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel or preparative gas chromatography to obtain pure [1-¹³C]-1-dodecene.

This synthesis involves the reaction of a C11-phosphonium ylide with ¹³C-labeled formaldehyde.

Caption: Synthesis of [2-¹³C]-1-dodecene via the Wittig reaction.

Experimental Protocol:

Part A: Preparation of Undecyltriphenylphosphonium Bromide

-

Combine triphenylphosphine (1.0 eq.) and 1-bromoundecane (1.2 eq.) in a round-bottom flask.

-

Heat the mixture at 100 °C for 48 hours under an inert atmosphere.

-

Cool the resulting viscous oil to room temperature and triturate with hot diethyl ether to induce solidification.

-

Collect the solid by vacuum filtration, wash with diethyl ether, and dry under vacuum.

Part B: Wittig Olefination

-

Follow the procedure for the Wittig olefination described in Section 2.1.1, Part B, using undecyltriphenylphosphonium bromide as the phosphonium salt and a source of [¹³C]formaldehyde (e.g., paraformaldehyde-¹³C, which can be cracked by heating before introduction to the reaction).

Grignard Reaction followed by Dehydration

This two-step sequence involves the formation of a ¹³C-labeled alcohol via a Grignard reaction, followed by dehydration to yield the terminal alkene. This method is particularly useful for synthesizing [1-¹³C]-1-dodecene.

Caption: Synthesis of [1-¹³C]-1-dodecene via Grignard reaction and dehydration.

Experimental Protocol:

Part A: Synthesis of [1-¹³C]Dodecan-1-ol

-

Activate magnesium turnings (1.2 eq.) in a flame-dried, three-necked flask under argon.

-

Add a solution of 1-bromoundecane (1.0 eq.) in anhydrous diethyl ether dropwise to initiate the Grignard reaction. Maintain a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

-

Cool the solution to 0 °C and bubble [¹³C]carbon dioxide gas (>99% ¹³C enrichment) through the solution until the reaction is complete (monitored by TLC).

-

Quench the reaction with a cold, dilute solution of hydrochloric acid and extract the product with diethyl ether.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield crude [1-¹³C]dodecanoic acid.

-

Without further purification, dissolve the crude acid in anhydrous THF and add it dropwise to a suspension of lithium aluminum hydride (1.5 eq.) in THF at 0 °C.

-

After the addition, allow the mixture to warm to room temperature and then reflux for 4 hours.

-

Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).

-

Filter the resulting solids and wash with THF. Concentrate the filtrate to yield crude [1-¹³C]dodecan-1-ol.

Part B: Dehydration of [1-¹³C]Dodecan-1-ol

-

Several methods can be employed for the dehydration of the primary alcohol. A common method involves heating the alcohol with a strong acid catalyst such as concentrated sulfuric acid or phosphoric acid.

-

Alternatively, for milder conditions, the alcohol can be treated with phosphorus pentoxide or passed over a heated alumina (B75360) column.

-

The resulting 1-dodecene is collected and purified by distillation or preparative gas chromatography.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of long-chain terminal alkenes using the Wittig reaction, which can be considered indicative for the synthesis of ¹³C labeled 1-dodecene. Specific data for the synthesis of ¹³C labeled 1-dodecene is scarce in the literature; therefore, these values are based on analogous reactions.

| Synthesis Method | Target Position | Starting Materials | Typical Yield (%) | Isotopic Enrichment (%) | Reference |

| Wittig Reaction | C1 | Undecanal, [¹³C]Methyltriphenylphosphonium Iodide | 60-85 | >98 | Analogous Reactions |

| Wittig Reaction | C2 | [¹³C]Formaldehyde, Undecyltriphenylphosphonium Bromide | 50-75 | >98 | Analogous Reactions |

| Grignard/Dehydration | C1 | 1-Bromoundecane, [¹³C]CO₂ | 50-70 (overall) | >98 | Analogous Reactions |

Purification and Characterization

Purification

The primary methods for the purification of the final ¹³C labeled 1-dodecene product are:

-

Flash Column Chromatography: Effective for removing the triphenylphosphine oxide byproduct from the Wittig reaction. A non-polar eluent system (e.g., hexanes) is typically used.

-

Preparative Gas Chromatography (pGC): Ideal for obtaining high-purity 1-dodecene, especially for separating it from any isomeric impurities.

Characterization and Isotopic Enrichment Analysis

The structure and isotopic enrichment of the synthesized ¹³C labeled 1-dodecene can be confirmed using the following analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic signals for the terminal alkene protons. The coupling of these protons to the adjacent ¹³C nucleus will result in satellite peaks, the integration of which relative to the central peak allows for the determination of isotopic enrichment.

-

¹³C NMR: A powerful tool for confirming the position of the ¹³C label. A significantly enhanced signal will be observed at the chemical shift corresponding to the labeled carbon atom. Quantitative ¹³C NMR can be used to determine the isotopic purity.[4][5]

-

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

GC-MS is a highly sensitive technique for determining the isotopic enrichment.[1][6][7] The mass spectrum of the labeled compound will show an M+1 peak with a significantly higher abundance compared to the unlabeled compound, corresponding to the incorporation of one ¹³C atom. The relative intensities of the M and M+1 peaks are used to calculate the isotopic enrichment.

-

Conclusion

This technical guide has detailed two robust and versatile methods, the Wittig reaction and the Grignard reaction, for the synthesis of ¹³C labeled 1-dodecene. By carefully selecting the appropriate ¹³C-labeled starting material, the carbon-13 isotope can be strategically placed at either the C1 or C2 position of the 1-dodecene molecule. The provided experimental protocols, though based on analogous transformations of long-chain aliphatic compounds, offer a solid foundation for the successful synthesis, purification, and characterization of this important isotopically labeled molecule for advanced research applications.

References

- 1. A Simple Method for Measuring Carbon-13 Fatty Acid Enrichment in the Major Lipid Classes of Microalgae Using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Full Spectrum Isotopic 13C NMR Using Polarization Transfer for Position-Specific Isotope Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Isotopomer analysis using GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Isotopic Purity and Enrichment of 1-Dodecene-1,2-¹³C₂

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, analysis, and applications of 1-Dodecene-1,2-¹³C₂, a valuable tool in metabolic research and drug development. The document details experimental protocols, data presentation in tabular format, and visualizations of key workflows and pathways to facilitate a deeper understanding of this isotopically labeled compound.

Introduction

1-Dodecene-1,2-¹³C₂ is a stable isotope-labeled analog of 1-dodecene, a twelve-carbon alpha-olefin. The incorporation of two carbon-13 (¹³C) isotopes at the C1 and C2 positions of the double bond allows for its use as a tracer in various biochemical and metabolic studies. Its primary application lies in the field of metabolic flux analysis, particularly in tracking the metabolism of fatty acids and their downstream signaling pathways. The precise determination of its isotopic purity and enrichment is crucial for the accuracy and reliability of such studies.

Synthesis of 1-Dodecene-1,2-¹³C₂

The synthesis of 1-Dodecene-1,2-¹³C₂ is most effectively achieved through a Wittig reaction, a robust method for forming carbon-carbon double bonds. This approach offers high regioselectivity, ensuring the double bond is formed at the terminal position. The key to the isotopic labeling is the use of a ¹³C-labeled Wittig reagent.

Proposed Synthetic Pathway

A plausible synthetic route involves the reaction of undecanal (B90771) with a ¹³C₂-labeled phosphonium (B103445) ylide. The ylide is prepared from [¹³C₂]methyltriphenylphosphonium iodide.

Experimental Protocol: Synthesis of 1-Dodecene-1,2-¹³C₂

This protocol is a representative example based on established Wittig reaction procedures for long-chain alkene synthesis.

Materials:

-

[¹³C₂]Methyltriphenylphosphonium iodide (prepared from [¹³C₂]methyl iodide and triphenylphosphine)

-

Undecanal

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297)

Procedure:

-

Ylide Preparation: In a flame-dried, two-necked round-bottom flask under an argon atmosphere, suspend [¹³C₂]methyltriphenylphosphonium iodide (1.1 equivalents) in anhydrous THF. Cool the suspension to 0°C in an ice bath.

-

Add n-butyllithium (1.05 equivalents) dropwise via syringe. The solution should turn a characteristic deep red or orange color, indicating the formation of the ylide. Stir the mixture at 0°C for 30 minutes.

-

Wittig Reaction: To the ylide solution, add undecanal (1.0 equivalent) dissolved in a small amount of anhydrous THF dropwise at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Transfer the mixture to a separatory funnel and add diethyl ether and water. Separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield pure 1-Dodecene-1,2-¹³C₂. The byproduct, triphenylphosphine oxide, can also be removed by recrystallization in some cases.

Isotopic Purity and Enrichment Analysis

The determination of isotopic purity and enrichment is critical for the quantitative applications of 1-Dodecene-1,2-¹³C₂. The primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Quantitative Data Summary

The following table summarizes the key quantitative parameters for commercially available 1-Dodecene-1,2-¹³C₂.

| Parameter | Typical Value | Analytical Method | Reference |

| Isotopic Purity | ≥ 99 atom % ¹³C | NMR Spectroscopy, Mass Spectrometry | [1] |

| Chemical Purity | ≥ 98% | Gas Chromatography (GC) | [1] |

| Isotopic Enrichment | > 98% | NMR Spectroscopy, Mass Spectrometry | [1] |

Experimental Protocol: ¹³C NMR for Isotopic Enrichment

¹³C NMR spectroscopy is a powerful tool for determining the position and extent of ¹³C labeling.

Sample Preparation:

-

Dissolve an accurately weighed amount of 1-Dodecene-1,2-¹³C₂ in a deuterated solvent (e.g., CDCl₃).

-

Add a known amount of an internal standard with a well-defined ¹³C signal if quantitative analysis is required.

NMR Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Pulse Program: A standard ¹³C{¹H} pulse program with proton decoupling (e.g., zgpg30).

-

Acquisition Parameters:

-

Spectral Width (SW): Approximately 200-250 ppm.

-

Number of Scans (NS): Sufficient to obtain a good signal-to-noise ratio (e.g., 1024 or higher, depending on sample concentration).

-

Relaxation Delay (D1): A sufficiently long delay to ensure full relaxation of the ¹³C nuclei (e.g., 5-10 seconds), which is crucial for accurate quantification.

-

Acquisition Time (AQ): Typically 1-2 seconds.

-

Data Analysis:

-

Process the FID with an appropriate window function (e.g., exponential multiplication with a line broadening of 1-2 Hz).

-

Perform Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals corresponding to the ¹³C-labeled carbons (C1 and C2) and any unlabeled carbons.

-

The isotopic enrichment can be calculated by comparing the integrals of the enriched signals to those of any residual unlabeled signals or by comparing them to the natural abundance ¹³C signals of the solvent or an internal standard.

Experimental Protocol: Mass Spectrometry for Isotopic Purity

High-resolution mass spectrometry (HRMS) is used to determine the mass isotopologue distribution and confirm the isotopic purity.

Sample Preparation:

-

Prepare a dilute solution of 1-Dodecene-1,2-¹³C₂ in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).

Mass Spectrometry Analysis:

-

Instrument: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument, often coupled with a gas or liquid chromatography system (GC-MS or LC-MS).

-

Ionization Method: A soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) is suitable for LC-MS, while Electron Ionization (EI) is common for GC-MS.

-

Acquisition Mode: Acquire data in full scan mode with high mass accuracy and resolution.

Data Analysis:

-

Extract the mass spectrum for the molecular ion of 1-Dodecene.

-

Identify the peaks corresponding to the different isotopologues (M, M+1, M+2, etc.).

-

Correct the observed peak intensities for the natural abundance of isotopes (e.g., ¹³C, ²H) in the unlabeled portion of the molecule.

-

The isotopic purity is calculated from the relative abundance of the M+2 peak (corresponding to the doubly ¹³C-labeled molecule) compared to the other isotopologues.

References

The Unseen Workhorses: A Technical Guide to Stable Isotope Labeled Alpha-Olefins in Research and Development

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on the core applications of stable isotope labeled alpha-olefins. This document provides an in-depth exploration of their use in metabolic research, polymer science, and environmental analysis, complete with detailed experimental protocols, quantitative data, and visual workflows.

Stable isotope labeled alpha-olefins, enriched with heavy, non-radioactive isotopes such as deuterium (B1214612) (²H) or carbon-13 (¹³C), are powerful and versatile tools in modern scientific investigation. By maintaining the same chemical properties as their unlabeled counterparts, these molecules can act as precise tracers and internal standards in a multitude of analytical techniques, primarily mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This allows for the unambiguous tracking and quantification of molecular fates in complex systems without altering the inherent biological or chemical processes.

Core Applications at a Glance

The utility of stable isotope labeled alpha-olefins spans across diverse scientific disciplines, offering unparalleled insights into intricate mechanisms.

-

Metabolic Research: In the realm of life sciences, deuterated and ¹³C-labeled alpha-olefins serve as invaluable probes for elucidating metabolic pathways. As precursors to fatty acids and other lipids, their journey through biological systems can be meticulously tracked, providing critical information on lipid metabolism, disease progression, and the pharmacokinetics of drug candidates.

-

Polymer Science: The synthesis of polymers with precisely controlled microstructures is a cornerstone of materials science. ¹³C-labeled alpha-olefin monomers, when used in polymerization reactions such as those catalyzed by Ziegler-Natta systems, allow for detailed mechanistic studies and precise characterization of the resulting polymer chain. This enables a deeper understanding of catalyst behavior and its influence on polymer properties.

-

Environmental Analysis: Understanding the environmental fate and transport of organic compounds is crucial for assessing their ecological impact. Stable isotope labeled alpha-olefins are employed as tracers to study the degradation pathways and persistence of plastics and other pollutants in various environmental matrices. This provides a clear picture of their biotransformation and potential for bioaccumulation.

Quantitative Data Summary

The following tables summarize key quantitative data from representative studies, highlighting the precision and utility of stable isotope labeled alpha-olefins in different applications.

| Parameter | Value | Application Area | Isotope Label | Analytical Method | Reference |

| Metabolic Fate of Deuterated Palmitic Acid (a Saturated Fatty Acid Analog) | |||||

| In Vivo Oxidation at 10 hours (Resting) | 13.2 ± 7.7% | Metabolic Research | d₃₁ | GC-MS | [1] |

| In Vivo Oxidation at 9 hours (Exercise) | 15.1 ± 6.0% | Metabolic Research | d₃₁ | GC-MS | [2] |

| Polymer Microstructure Analysis | |||||

| 1-Hexene Incorporation in Ethylene Copolymer | 2.82 mol% | Polymer Science | Natural Abundance ¹³C | ¹³C NMR | [3] |

| Environmental Degradation of ¹³C-Polyethylene | |||||

| Mineralization Rate by Rhodococcus ruber | up to 1.2% per year | Environmental Analysis | ¹³C | Isotope Ratio Mass Spectrometry | [4][5] |

Key Experimental Protocols

This section provides detailed methodologies for the synthesis of a deuterated alpha-olefin and its application in environmental degradation studies, as well as a general workflow for metabolic flux analysis.

Synthesis of Deuterated 1-Hexene via Catalytic Deuteration of 1-Hexyne (B1330390)

This protocol outlines the synthesis of cis-1,2-dideuterio-1-hexene using a poisoned catalyst to ensure selective reduction of the alkyne.

Materials:

-

1-Hexyne (C₆H₁₀)

-

Lindlar Catalyst (Palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline)

-

Deuterium gas (D₂)

-

Anhydrous solvent (e.g., hexane, ethanol)

Procedure:

-

A reaction flask is charged with 1-hexyne and the anhydrous solvent under an inert atmosphere.

-

The Lindlar catalyst is added to the solution.

-

The flask is evacuated and backfilled with deuterium gas (D₂) to the desired pressure (typically slightly above atmospheric pressure).

-

The reaction mixture is stirred vigorously at room temperature.

-

The reaction progress is monitored by gas chromatography (GC) to observe the consumption of 1-hexyne and the formation of the deuterated alkene.

-

Upon completion, the catalyst is removed by filtration through a pad of celite.

-

The solvent is carefully removed by distillation to yield the cis-1,2-dideuterio-1-hexene.

-

The product's isotopic purity and stereochemistry are confirmed by mass spectrometry (MS) and NMR spectroscopy.[6]

Environmental Mineralization Study of ¹³C-Labeled Polyethylene (B3416737)

This protocol describes an assay to quantify the microbial mineralization of polyethylene using a ¹³C-labeled substrate.[4][5]

Materials:

-

¹³C-labeled polyethylene (¹³C-PE) particles (UV-irradiated to mimic environmental exposure)

-

Liquid medium suitable for the growth of the test microorganism (e.g., Rhodococcus ruber)

-

Inoculum of the test microorganism

-

Gas-tight incubation bottles

-

Isotope Ratio Mass Spectrometer (IRMS)

Procedure:

-

A known amount of ¹³C-PE particles is added to the liquid medium in the incubation bottles.

-

The medium is inoculated with the microorganism. Abiotic controls (without microorganisms) are also prepared.

-

The bottles are sealed and incubated under controlled conditions (temperature, light).

-

At regular intervals, headspace gas samples are taken to measure the concentration and the δ¹³C value of the evolved CO₂ using IRMS.

-

The rate of microbial mineralization of PE is calculated from the net amount of ¹³C transferred from the labeled PE to the CO₂ pool in the biotic incubations compared to the abiotic controls.

-

At the end of the incubation, microbial biomass can be harvested, and the incorporation of ¹³C into cellular components like fatty acids can be analyzed to assess assimilation.

General Workflow for ¹³C-Metabolic Flux Analysis (MFA)

This workflow outlines the key steps in a typical ¹³C-MFA experiment to quantify intracellular metabolic fluxes.[7][8]

Procedure:

-

Model Definition: A stoichiometric model of the metabolic network of interest is constructed.

-

Tracer Selection: An appropriate ¹³C-labeled substrate (e.g., ¹³C-glucose) is chosen to maximize the information obtained from the labeling patterns.

-

Labeling Experiment: The biological system (e.g., cell culture) is cultured with the ¹³C-labeled substrate until a metabolic and isotopic steady state is reached.

-

Sample Quenching and Metabolite Extraction: Metabolism is rapidly halted (quenched), and intracellular metabolites are extracted.

-

Analytical Measurement: The isotopic labeling patterns of the extracted metabolites are measured using techniques like LC-MS/MS or NMR.

-

Flux Calculation: The measured labeling data, along with other physiological data (e.g., substrate uptake and product secretion rates), are used in a computational model to estimate the intracellular metabolic fluxes.

-

Statistical Analysis: The goodness-of-fit of the model is evaluated, and confidence intervals for the estimated fluxes are determined.

Visualizing the Processes

The following diagrams, created using the DOT language for Graphviz, illustrate key workflows and pathways described in this guide.

References

- 1. WO1992010450A1 - Process for producing 1-octene - Google Patents [patents.google.com]

- 2. In vivo study of the biosynthesis of long-chain fatty acids using deuterated water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. vliz.be [vliz.be]

- 5. A stable isotope assay with 13C-labeled polyethylene to investigate plastic mineralization mediated by Rhodococcus ruber - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Measuring Metabolic Flux [iwasa.biochem.utah.edu]

An In-depth Technical Guide to 13C NMR Spectra of Long-Chain Alkenes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and applications of 13C Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of long-chain alkenes. It is designed to serve as a valuable resource for researchers in organic chemistry, materials science, and pharmaceutical development who utilize these molecules in their work. This document details experimental methodologies, presents quantitative data for chemical shift assignments, and illustrates key structural-spectral correlations.

Introduction to 13C NMR of Long-Chain Alkenes

Carbon-13 NMR spectroscopy is a powerful analytical technique for determining the carbon framework of organic molecules.[1][2] In the context of long-chain alkenes, 13C NMR provides crucial information regarding the position and stereochemistry of the double bond(s), the length of the alkyl chain, and the presence of any branching.

The chemical shift of a carbon nucleus is sensitive to its local electronic environment. Key factors influencing the 13C chemical shifts in long-chain alkenes include:

-

Hybridization: Sp2-hybridized carbons of the double bond resonate at a significantly lower field (higher ppm) compared to the sp3-hybridized carbons of the saturated alkyl chain.[3] Olefinic carbons typically appear in the range of 110-140 ppm, while aliphatic carbons are found between 10-40 ppm.[4][5][6]

-

Position of the Double Bond: The chemical shifts of the carbons at and adjacent to the double bond are highly dependent on the double bond's position within the long alkyl chain. As the double bond moves towards the center of the chain, the chemical shifts of the olefinic carbons tend to shift slightly.

-

Stereochemistry (E/Z Isomerism): The cis (Z) or trans (E) configuration of the double bond has a distinct effect on the chemical shifts of the carbons in its vicinity. Generally, allylic carbons in cis isomers are shielded (shifted to a higher field/lower ppm) compared to their trans counterparts due to steric compression (the γ-gauche effect).[7][8]

-

Substituent Effects: Electronegative substituents near a carbon atom will cause a downfield shift (deshielding), while electropositive substituents will cause an upfield shift (shielding).

Experimental Protocols for 13C NMR Spectroscopy

Acquiring high-quality, quantitative 13C NMR spectra is essential for accurate structural analysis. The following provides a detailed methodology for the key steps involved.

Sample Preparation

Proper sample preparation is critical for obtaining high-resolution spectra.

-

Sample Purity: Ensure the long-chain alkene sample is of high purity to avoid interference from impurities in the spectrum. Purification can be achieved through techniques such as distillation or column chromatography.

-

Solvent Selection: The choice of solvent is crucial. Deuterated solvents are used to avoid large solvent signals in the proton spectrum, which can interfere with the lock signal. Common solvents for nonpolar long-chain alkenes include deuterated chloroform (B151607) (CDCl3) and deuterated benzene (B151609) (C6D6). CDCl3 is a common choice, with its carbon signal appearing as a triplet at approximately 77 ppm.[4]

-

Concentration: A sufficient concentration of the analyte is necessary to obtain a good signal-to-noise ratio in a reasonable timeframe, given the low natural abundance of 13C (1.1%).[1][2] Typically, a concentration of 10-50 mg of the compound in 0.5-0.7 mL of deuterated solvent is appropriate for most modern NMR spectrometers.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).[9]

NMR Data Acquisition

The following are typical parameters for acquiring a standard proton-decoupled 13C NMR spectrum. For quantitative analysis, specific parameter adjustments are necessary.

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion and resolution.

-

Pulse Sequence: A standard single-pulse experiment with proton decoupling is typically used. For distinguishing between CH, CH2, and CH3 groups, Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are invaluable.

-

Acquisition Parameters for Qualitative Analysis:

-

Spectral Width: A spectral width of approximately 200-250 ppm is generally sufficient to cover the entire range of carbon chemical shifts in long-chain alkenes.

-

Acquisition Time: An acquisition time of 1-2 seconds is typical.

-

Relaxation Delay (d1): A short relaxation delay of 1-2 seconds is often used for qualitative spectra to reduce the total experiment time.

-

Number of Scans: The number of scans will depend on the sample concentration and the desired signal-to-noise ratio. It can range from several hundred to several thousand scans.

-

-

Acquisition Parameters for Quantitative Analysis:

-

To obtain accurate integrations that reflect the relative number of each type of carbon, the nuclear Overhauser effect (NOE) must be suppressed, and all carbons must fully relax between pulses.

-

Inverse-gated decoupling: This technique is employed to suppress the NOE, which can otherwise lead to inaccurate signal intensities.

-

Long Relaxation Delay: The relaxation delay (d1) should be at least 5 times the longest T1 relaxation time of any carbon in the molecule. For long-chain alkenes, T1 values can be several seconds, so a d1 of 30-60 seconds may be necessary.

-

Pulse Angle: A 30° or 45° pulse angle is often used instead of a 90° pulse to reduce the required relaxation delay.

-

Paramagnetic Relaxation Agents: The addition of a small amount of a paramagnetic relaxation agent, such as chromium(III) acetylacetonate (B107027) (Cr(acac)3), can significantly shorten the T1 relaxation times of all carbons, allowing for shorter relaxation delays and faster acquisition of quantitative spectra.

-

Data Presentation: 13C NMR Chemical Shifts of Long-Chain Alkenes

The following tables summarize the 13C NMR chemical shifts for a series of long-chain mono-unsaturated alkenes. All chemical shifts are reported in parts per million (ppm) relative to TMS. The data illustrates the influence of double bond position and stereochemistry on the carbon resonances.

Table 1: 13C NMR Chemical Shifts (ppm) of Dodecene Isomers

| Carbon No. | 1-Dodecene | (Z)-5-Dodecene | (E)-5-Dodecene |

| 1 | 114.1 | 14.1 | 14.1 |

| 2 | 139.1 | 22.6 | 22.6 |

| 3 | 33.9 | 31.8 | 31.8 |

| 4 | 29.1 | 29.6 | 29.6 |

| 5 | 29.7 | 129.9 | 130.4 |

| 6 | 29.7 | 129.9 | 130.4 |

| 7 | 29.7 | 27.2 | 32.7 |

| 8 | 29.5 | 29.6 | 29.6 |

| 9 | 29.3 | 31.8 | 31.8 |

| 10 | 31.9 | 22.6 | 22.6 |

| 11 | 22.7 | 14.1 | 14.1 |

| 12 | 14.1 | - | - |

Table 2: 13C NMR Chemical Shifts (ppm) of Tetradecene Isomers

| Carbon No. | 1-Tetradecene | (Z)-7-Tetradecene | (E)-7-Tetradecene |

| 1 | 114.2 | 14.1 | 14.1 |

| 2 | 139.2 | 22.7 | 22.7 |

| 3 | 33.9 | 31.9 | 31.9 |

| 4 | 29.2 | 29.3 | 29.3 |

| 5 | 29.4 | 29.7 | 29.7 |

| 6 | 29.7 | 27.2 | 32.7 |

| 7 | 130.0 | 130.0 | 130.5 |

| 8 | 29.7 | 27.2 | 32.7 |

| 9 | 29.7 | 29.7 | 29.7 |

| 10 | 29.5 | 29.3 | 29.3 |

| 11 | 29.3 | 31.9 | 31.9 |

| 12 | 31.9 | 22.7 | 22.7 |

| 13 | 22.7 | 14.1 | 14.1 |

| 14 | 14.1 | - | - |

Table 3: 13C NMR Chemical Shifts (ppm) of Hexadecene Isomers

| Carbon No. | 1-Hexadecene | (Z)-7-Hexadecene | (E)-7-Hexadecene |

| 1 | 114.2 | 14.1 | 14.1 |

| 2 | 139.2 | 22.7 | 22.7 |

| 3 | 33.9 | 31.9 | 31.9 |

| 4 | 29.2 | 29.3 | 29.3 |

| 5 | 29.4 | 29.8 | 29.8 |

| 6 | 29.7 | 27.2 | 32.7 |

| 7 | 130.0 | 130.0 | 130.5 |

| 8 | 130.0 | 130.0 | 130.5 |

| 9 | 29.7 | 27.2 | 32.7 |

| 10 | 29.7 | 29.8 | 29.8 |

| 11 | 29.7 | 29.3 | 29.3 |

| 12 | 29.5 | 31.9 | 31.9 |

| 13 | 29.3 | 22.7 | 22.7 |

| 14 | 31.9 | 14.1 | 14.1 |

| 15 | 22.7 | - | - |

| 16 | 14.1 | - | - |

Table 4: 13C NMR Chemical Shifts (ppm) of Octadecene Isomers (Oleic vs. Elaidic Acid)

| Carbon No. | (Z)-9-Octadecene (Oleic Acid) | (E)-9-Octadecene (Elaidic Acid) |

| 1 | 180.5 (COOH) | 180.2 (COOH) |

| 2 | 34.1 | 34.0 |

| 3 | 24.7 | 24.7 |

| 4 | 29.2 | 29.2 |

| 5 | 29.2 | 29.2 |

| 6 | 29.3 | 29.3 |

| 7 | 29.8 | 29.8 |

| 8 | 27.2 | 32.6 |

| 9 | 129.8 | 130.3 |

| 10 | 130.0 | 130.3 |

| 11 | 27.2 | 32.6 |

| 12 | 29.8 | 29.8 |

| 13 | 29.3 | 29.3 |

| 14 | 29.2 | 29.2 |

| 15 | 29.2 | 29.2 |

| 16 | 31.9 | 31.9 |

| 17 | 22.7 | 22.7 |

| 18 | 14.1 | 14.1 |

Visualization of Structure-Spectra Relationships

The following diagrams, generated using the DOT language, illustrate the key relationships between the molecular structure of long-chain alkenes and their 13C NMR chemical shifts.

Caption: Experimental workflow for 13C NMR analysis.

Caption: Factors influencing 13C NMR chemical shifts.

Caption: Comparison of cis and trans isomer chemical shifts.

Conclusion

13C NMR spectroscopy is an indispensable tool for the detailed structural characterization of long-chain alkenes. By understanding the fundamental principles that govern chemical shifts and by employing rigorous experimental techniques, researchers can confidently determine the position and stereochemistry of double bonds within these important molecules. The data and methodologies presented in this guide offer a solid foundation for the application of 13C NMR in academic and industrial research settings, facilitating the development of new materials and pharmaceuticals.

References

- 1. che.hw.ac.uk [che.hw.ac.uk]

- 2. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. compoundchem.com [compoundchem.com]

- 7. ORGANIC SPECTROSCOPY INTERNATIONAL: CIS TRANS ISOMERS AND NMR [orgspectroscopyint.blogspot.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. application.wiley-vch.de [application.wiley-vch.de]

Environmental Degradation of 1-Dodecene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Dodecene (B91753), a long-chain alpha-olefin, is a key industrial chemical intermediate used in the production of a variety of products, including detergents, lubricants, and polymers.[1] Its widespread use necessitates a thorough understanding of its environmental fate and degradation pathways to assess its ecological impact and ensure responsible management. This technical guide provides an in-depth overview of the current scientific understanding of the biotic and abiotic degradation of 1-dodecene in various environmental compartments, including soil, water, and the atmosphere. The information presented herein is intended to support researchers, scientists, and professionals in the fields of environmental science, chemistry, and drug development in their efforts to evaluate the environmental profile of 1-dodecene and related compounds.

Physicochemical Properties of 1-Dodecene

A comprehensive understanding of the environmental behavior of 1-dodecene begins with its fundamental physicochemical properties, which are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₄ | [1] |

| Molecular Weight | 168.32 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Odor | Mild, pleasant | [1] |

| Water Solubility | Insoluble | [1] |

| Log P (Octanol-Water Partition Coefficient) | 6.14 | |

| Vapor Pressure | 1.33 Pa at 25°C | |

| Henry's Law Constant | 4.25 atm·m³/mol |

Biodegradation Pathways

The primary mechanism for the environmental breakdown of 1-dodecene is microbial degradation. A diverse range of bacteria and fungi possess the enzymatic machinery to utilize 1-dodecene as a source of carbon and energy. The degradation pathways generally proceed through aerobic mechanisms, involving initial oxidation of the terminal double bond or the saturated carbon chain.

Aerobic Biodegradation by Bacteria

Bacteria, particularly species from the genera Pseudomonas and Rhodococcus, are well-known for their ability to degrade alkanes and alkenes.[2][3][4][5] The aerobic degradation of 1-dodecene by these microorganisms is believed to follow a pathway involving terminal oxidation.

The initial attack on the 1-dodecene molecule is typically catalyzed by a monooxygenase enzyme, which introduces a hydroxyl group at the terminal methyl group (ω-oxidation) or at the double bond (epoxidation).

-

Terminal Oxidation Pathway: In this pathway, a monooxygenase hydroxylates the terminal methyl group of 1-dodecene to form 1-dodecen-12-ol. This is subsequently oxidized to dodecen-12-al (an aldehyde) and then to dodecen-12-oic acid (a fatty acid) by alcohol and aldehyde dehydrogenases, respectively. The resulting unsaturated fatty acid then enters the β-oxidation cycle, where it is sequentially cleaved into two-carbon acetyl-CoA units, which can then be funneled into the citric acid cycle for energy production.

-

Epoxidation Pathway: Alternatively, a monooxygenase can attack the double bond, forming 1,2-epoxydodecane.[6] This epoxide can then be hydrolyzed by an epoxide hydrolase to form 1,2-dodecanediol. The diol can be further oxidized to a hydroxy acid and subsequently enter central metabolic pathways.

Fungal Degradation

Fungi, including species of Candida and Cunninghamella, have also been shown to assimilate and degrade long-chain alkenes.[7][8] Fungal degradation pathways are often initiated by cytochrome P450 monooxygenases, which can catalyze the epoxidation of the double bond.[9][10][11]

Fungal peroxygenases are another class of enzymes capable of epoxidizing long-chain terminal alkenes like 1-dodecene.[9][10][11] These enzymes utilize hydrogen peroxide to form the reactive epoxide intermediate, 1,2-epoxydodecane.[9][10][11] This can be a key step leading to further degradation.

References

- 1. 1-Dodecene | C12H24 | CID 8183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Biotechnological Potential of Rhodococcus Biodegradative Pathways [jmb.or.kr]

- 3. Biodegradation potential of the genus Rhodococcus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hydrocarbons Biodegradation by Rhodococcus: Assimilation of Hexadecane in Different Aggregate States - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] Octene epoxidation by a cold-stable alkane-oxidizing isolate of Pseudomonas oleovorans. | Semantic Scholar [semanticscholar.org]

- 7. Metabolism of alkenes and ketones by Candida maltosa and related yeasts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Assimilation of alkanes and alkenes by fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Enzymatic Epoxidation of Long-Chain Terminal Alkenes by Fungal Peroxygenases - PMC [pmc.ncbi.nlm.nih.gov]

The Advantages of 13C Labeled Tracers in Metabolomics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, applications, and methodologies associated with the use of Carbon-13 (¹³C) labeled tracers in metabolomics. Stable isotope tracing with ¹³C has become an indispensable tool for elucidating the intricate network of biochemical pathways, enabling the precise quantification of metabolic fluxes and offering unparalleled insights into cellular physiology in both health and disease.[1][2] For professionals in academic research and drug development, a thorough understanding of these methodologies is essential for unlocking new discoveries and developing the next generation of therapeutics.[3]

Core Principles of ¹³C Stable Isotope Tracing

Stable isotope tracing involves the introduction of a molecule into a biological system where one or more atoms have been replaced by their heavier, non-radioactive isotope.[3] In the context of metabolomics, ¹³C-labeled compounds, such as glucose or glutamine, are supplied to cells, tissues, or whole organisms.[2][4] As these substrates are metabolized, the ¹³C atoms are incorporated into downstream metabolites.[3][4] The pattern and extent of this incorporation, known as the mass isotopomer distribution (MID), provide a dynamic readout of the activity of various metabolic pathways.[1] This information is then used to quantify the rates of reactions, a practice known as Metabolic Flux Analysis (MFA).[3] ¹³C-MFA is considered the gold standard for quantifying intracellular metabolic fluxes.[3][5]

The primary analytical techniques for detecting and quantifying ¹³C-labeled metabolites are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][4] MS, often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), separates metabolites and measures their mass-to-charge ratio, where the incorporation of ¹³C results in a predictable mass shift.[2] NMR spectroscopy, on the other hand, can provide detailed information on the positional labeling of carbons within a metabolite, which is highly informative for flux analysis.[4]

Key Advantages of Utilizing ¹³C Labeled Tracers

The use of ¹³C labeled tracers in metabolomics offers several distinct advantages over traditional metabolomics approaches that only measure metabolite abundances.

-

Quantitative Measurement of Metabolic Fluxes: Unlike conventional metabolomics which provides a static snapshot of metabolite levels, ¹³C tracing allows for the quantification of the rates (fluxes) of metabolic reactions.[6] This provides a dynamic view of cellular metabolism, revealing how pathways are utilized and regulated under different conditions.

-

Elucidation of Pathway Activity: By tracking the flow of ¹³C atoms, researchers can determine the relative contributions of different metabolic pathways to the production of a particular metabolite.[7][8] For instance, the use of specifically labeled glucose tracers can distinguish between glycolysis and the pentose (B10789219) phosphate (B84403) pathway.[9]

-

Identification of Novel Metabolic Pathways: The labeling patterns observed in metabolites can sometimes reveal unexpected metabolic routes or connections between pathways that were not previously known.

-

Understanding of Substrate Utilization: ¹³C tracers enable the precise determination of how different nutrient sources are utilized by cells. For example, by using both ¹³C-glucose and ¹³C-glutamine, researchers can dissect the relative contributions of these two key nutrients to the TCA cycle and biomass synthesis.[10]

-

Applications in Drug Development: In the pharmaceutical industry, ¹³C tracer studies are invaluable for target identification and validation, as well as for elucidating the mechanism of action of drug candidates.[1][3] By understanding how a disease state alters metabolism or how a drug modulates metabolic fluxes, more effective therapeutic strategies can be developed.[3]

Experimental Protocols

A typical ¹³C labeling experiment involves several key steps, from cell culture and labeling to metabolite extraction and analysis. Careful execution of each step is critical for obtaining high-quality and reproducible data.

Protocol 1: Cell Culture and ¹³C Labeling

This protocol outlines the general procedure for culturing and labeling adherent mammalian cells with a ¹³C-labeled substrate.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

Glucose-free and/or glutamine-free culture medium

-

¹³C-labeled tracer (e.g., [U-¹³C]-glucose, [U-¹³C]-glutamine)

-

Dialyzed Fetal Bovine Serum (dFBS)

-

Cell culture plates or flasks

-

Phosphate-buffered saline (PBS), sterile

Procedure:

-

Cell Seeding: Seed cells in their regular growth medium in the desired culture vessel format (e.g., 6-well plates). Allow cells to attach and grow to the desired confluency (typically 70-80%).

-

Medium Preparation: Prepare the labeling medium by supplementing glucose-free and/or glutamine-free medium with the desired concentration of the ¹³C-labeled tracer and dFBS.

-

Medium Exchange and Labeling:

-

Aspirate the unlabeled growth medium from the cells.

-

Gently wash the cells once with sterile PBS to remove any residual unlabeled substrate.

-

Aspirate the PBS.

-

Add the pre-warmed labeling medium to the cells.

-

-

Incubation: Incubate the cells for a sufficient duration to achieve isotopic steady state. This time can range from hours to days depending on the cell type and the pathways being investigated. It is recommended to perform a time-course experiment to determine the optimal labeling time.[9]

Protocol 2: Metabolic Quenching and Metabolite Extraction

This is a critical step to instantaneously halt all enzymatic activity and extract intracellular metabolites for analysis.[6]

Materials:

-

Ice-cold methanol (B129727) (80% in water)

-

Liquid nitrogen or dry ice

-

Cell scrapers

-

Microcentrifuge tubes (1.5 mL)

-

Centrifuge capable of operating at 4°C

Procedure:

-

Quenching Metabolism:

-

Metabolite Extraction:

-

Sample Clarification:

-

Vortex the tubes vigorously.

-

Centrifuge at high speed (>15,000 x g) at 4°C to pellet cell debris and precipitated proteins.[5]

-

-

Supernatant Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new pre-chilled tube.

-

Sample Storage: Dry the metabolite extracts using a vacuum concentrator and store at -80°C until analysis.[5]

Protocol 3: GC-MS Analysis of ¹³C-Labeled Metabolites

GC-MS is a widely used technique for ¹³C-MFA due to its high sensitivity and resolution.[6] This protocol outlines the derivatization and analysis of polar metabolites.

Materials:

-

Dried metabolite extracts

-

Methoxyamine hydrochloride (MOX) reagent

-

N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)

-

GC-MS instrument

Procedure:

-

Derivatization:

-

Add 20 µL of 2% (w/v) methoxyamine hydrochloride in pyridine to the dried metabolite extract.

-

Incubate at 37°C for 90 minutes.

-

Add 25 µL of MTBSTFA.

-

Incubate at 60°C for 1 hour.

-

-

GC-MS Analysis:

-

Inject the derivatized sample onto the GC-MS system.

-

Separate the metabolites using a suitable GC column and temperature gradient.

-

Analyze the eluted compounds by mass spectrometry, collecting full scan data to determine the mass isotopomer distributions.

-

Protocol 4: LC-MS Analysis of ¹³C-Labeled Metabolites

LC-MS is particularly useful for the analysis of less volatile and thermally labile metabolites.

Materials:

-

Dried metabolite extracts

-

LC-MS grade solvents (e.g., water, acetonitrile, methanol, formic acid)

-

LC-MS instrument with a suitable column (e.g., HILIC or reversed-phase)

Procedure:

-

Sample Reconstitution: Reconstitute the dried extracts in a suitable volume of the initial LC mobile phase.[12]

-

LC Separation:

-

Inject the sample onto the LC system.

-

Separate the metabolites using a gradient elution with appropriate mobile phases.

-

-

MS Analysis:

-

Ionize the eluted metabolites using electrospray ionization (ESI).

-

Detect the ions using a high-resolution mass spectrometer to accurately measure the mass isotopomer distributions.

-

Protocol 5: NMR Spectroscopy Analysis of ¹³C-Labeled Metabolites

NMR provides unique information about the positional labeling of ¹³C atoms.

Materials:

-

Dried metabolite extracts

-

Deuterium oxide (D₂O) with an internal standard (e.g., TMSP)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Sample Reconstitution: Reconstitute the dried metabolite extracts in D₂O containing the internal standard.[5]

-

NMR Data Acquisition:

Data Presentation

The quantitative data obtained from ¹³C tracer experiments is typically presented as mass isotopomer distributions (MIDs) or fractional contributions. MIDs represent the percentage of each isotopologue (a molecule with a specific number of ¹³C atoms) for a given metabolite. Fractional contribution calculates the percentage of a metabolite pool that is derived from the labeled tracer.

Table 1: Mass Isotopomer Distributions of Key Metabolites in A549 Lung Carcinoma Cells Labeled with [1,2-¹³C₂]glucose.

| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) | M+6 (%) |

| Pyruvate | 35.1 | 10.2 | 54.7 | - | - | - | - |

| Lactate | 34.5 | 10.5 | 55.0 | - | - | - | - |

| Citrate | 20.3 | 15.6 | 45.1 | 8.9 | 10.1 | - | - |

| α-Ketoglutarate | 25.4 | 18.2 | 40.5 | 9.8 | 6.1 | - | - |

| Malate | 30.1 | 20.3 | 35.5 | 9.1 | 5.0 | - | - |

| Aspartate | 31.2 | 20.8 | 34.9 | 8.5 | 4.6 | - | - |

Data adapted from a study on A549 lung carcinoma cells. The values represent the percentage of the metabolite pool containing 0, 1, 2, etc., ¹³C atoms.

Table 2: Estimated Metabolic Fluxes in A549 Cells.

| Flux | Value (nmol/10⁶ cells/hr) | 95% Confidence Interval |

| Glucose Uptake | 250 | (240, 260) |

| Lactate Secretion | 350 | (335, 365) |

| Glycolysis (G6P -> Pyr) | 200 | (190, 210) |

| Pentose Phosphate Pathway | 30 | (25, 35) |

| PDH (Pyr -> AcCoA) | 80 | (75, 85) |

| TCA Cycle (Citrate Synthase) | 90 | (85, 95) |

These values represent a hypothetical but realistic flux map for cancer cells, illustrating the type of quantitative data generated from ¹³C-MFA.

Mandatory Visualizations

Diagrams are crucial for visualizing the complex relationships in metabolic pathways and experimental workflows. The following are generated using the DOT language for Graphviz.

Conclusion

¹³C labeled tracers have revolutionized the field of metabolomics by providing a powerful means to quantify the dynamic activities of metabolic pathways. For researchers and professionals in drug development, these techniques offer a sophisticated toolkit to unravel the complexities of cellular metabolism, identify novel therapeutic targets, and elucidate the mechanisms of drug action. While the experimental and computational aspects of ¹³C-MFA are complex, the detailed and quantitative information it provides on metabolic fluxes is invaluable for advancing our understanding of cellular physiology and for the development of new therapeutic strategies. The continued development of analytical technologies and computational tools will further enhance the capabilities and accessibility of ¹³C-MFA in the future.[6]

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Proposing a validation scheme for 13C metabolite tracer studies in high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 5. benchchem.com [benchchem.com]

- 6. Practical Guidelines to 13C-based NMR Metabolomics | NIST [nist.gov]

- 7. 13C MRS and LC–MS Flux Analysis of Tumor Intermediary Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. d-nb.info [d-nb.info]

- 10. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Quantitative Analysis of a Model Long-Chain Alkene in a Biological Matrix using LC-MS with 1-Dodecene-1,2-13C2 as an Internal Standard

Application Note

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for the quantitative analysis of a model long-chain alkene, 1-dodecene (B91753), in a biological matrix (plasma) using Liquid Chromatography-Mass Spectrometry (LC-MS). The method utilizes a stable isotope-labeled internal standard, 1-Dodecene-1,2-13C2, to ensure accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[1][2][3] This protocol is designed for researchers in fields such as metabolomics, environmental analysis, and drug development who require a robust method for the quantification of nonpolar, long-chain hydrocarbons.

Introduction

Long-chain alkenes are a class of hydrocarbons that play various roles in biological and industrial processes. Accurate quantification of these nonpolar compounds in complex biological matrices presents analytical challenges due to their low ionization efficiency and potential for matrix interference.[4] The use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is a well-established strategy to overcome these challenges in LC-MS analysis.[1][3] The SIL-IS, this compound, is an ideal internal standard for the quantification of 1-dodecene as it shares near-identical physicochemical properties and chromatographic behavior with the analyte, but is distinguishable by its mass-to-charge ratio (m/z). This application note details a complete workflow, from sample preparation to data analysis, for the reliable quantification of 1-dodecene in plasma.

Experimental Protocols

Materials and Reagents

-

1-Dodecene (Analyte)

-

This compound (Internal Standard)

-

Human Plasma (Matrix)

-

Methanol (B129727) (LC-MS Grade)

-

Acetonitrile (LC-MS Grade)

-